4-(4-Butylbenzoyl)isoquinoline
Overview
Description
4-(4-Butylbenzoyl)isoquinoline is a compound that belongs to the isoquinoline family of compounds . It has a molecular weight of 289.38 and its IUPAC name is (4-tert-butylphenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C20H19NO/c1-20(2,3)16-10-8-14(9-11-16)19(22)18-13-21-12-15-6-4-5-7-17(15)18/h4-13H,1-3H3 .Scientific Research Applications
Antimalarial Drug Development
- N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed for antimalarial purposes. It showed excellent activity against Plasmodium falciparum and rodent malaria parasites, representing a potential affordable and effective antimalarial for the 21st century (O’Neill et al., 2009).
Antitumor Activity
- A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which were initially identified as platelet activating factor (PAF) receptor antagonists, demonstrated significant cytotoxicity against several tumor cell lines (Houlihan et al., 1995).
- 2-Arylbenzo[b]furan–appended 4-aminoquinazoline hybrids showed substantial cytotoxicity in vitro against various human cancer cell lines and induced apoptosis, highlighting their potential as epidermal growth factor receptor tyrosine kinase inhibitors (Mphahlele et al., 2018).
Other Medicinal Uses
- Isoquinoline alkaloids were found to have nematocidal activity against model nematodes, suggesting potential as treatments for strongyloidosis (Satou et al., 2002).
- Alkaloids isolated from Cynanchum komarovii showed antiviral activities against the tobacco mosaic virus (An’ et al., 2001).
- 18F-ISO-1, an agent derived from this class of compounds, was evaluated for imaging tumor proliferation, suggesting its use in assessing cellular proliferation in tumors (Dehdashti et al., 2013).
Future Directions
Properties
IUPAC Name |
(4-butylphenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)19-14-21-13-17-7-4-5-8-18(17)19/h4-5,7-14H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOUWJTZGSCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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